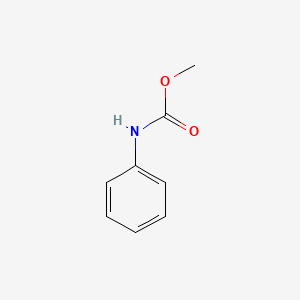

METHYL N-PHENYLCARBAMATE

Cat. No. B1676473

Key on ui cas rn:

2603-10-3

M. Wt: 151.16 g/mol

InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04069240

Procedure details

A mixture of 15.1 g. (0.10 mole) of methyl carbanilate, 105 ml. of 2-propanol, and 0.60 g. of 5% Rh on carbon was added to a 300-ml. Magne Drive (tradmark) autoclave. The vessel was sealed, purged first with nitrogen and then with hydrogen, and pressured with hydrogen to 600 psig. The autoclave was heated with agitation at 500-800 psig for 0.3 hr. at 25°-75°, followed by an additional 0.8 hr. at 75° with little or no gas absorption. The autoclave was cooled and depressurized. The reaction product was removed and filtered through Celite (trademark) filter aid to remove the catalyst. The solvent was removed in a rotary evaporator under vacuum. The white solid residue was dried in a vacuum dessicator and consisted of 15.1 g. (96% yield) of methyl cyclohexylcarbamate, m.p. 73°-74°. An authentic sample prepared from cyclohexyl isocyanate and methanol melted at 73.5°-74°.

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:11])([O:9][CH3:10])[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>[Rh].CC(O)C>[CH:3]1([NH:2][C:1](=[O:11])[O:9][CH3:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(NC1=CC=CC=C1)(OC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 15.1 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged first with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was heated with agitation at 500-800 psig for 0.3 hr

|

|

Duration

|

0.3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 75° with little or no gas absorption

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction product was removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite (trademark)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in a rotary evaporator under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white solid residue was dried in a vacuum dessicator

|

Outcomes

Product

Details

Reaction Time |

0.8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCC1)NC(OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |